molecular formula C13H14Cl2N2 B1668926 UNII-7U374ZW3YB CAS No. 149028-28-4

UNII-7U374ZW3YB

Cat. No.: B1668926
CAS No.: 149028-28-4
M. Wt: 269.17 g/mol
InChI Key: WTPSHLVHJOJDIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CI-1002 involves the formation of the azepino[2,1-b]quinazoline core structure. The process typically includes the following steps:

Industrial Production Methods

Industrial production of CI-1002 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:

Chemical Reactions Analysis

Types of Reactions

CI-1002 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinazoline derivatives, while reduction can produce various azepine derivatives .

Scientific Research Applications

Mechanism of Action

CI-1002 exerts its effects through dual mechanisms:

    Anticholinesterase Activity: Inhibits acetylcholinesterase, leading to increased levels of acetylcholine in the brain. This enhances cholinergic transmission and improves cognitive function.

    Muscarinic Antagonism: Acts as an antagonist at muscarinic receptors, particularly at higher concentrations. .

Comparison with Similar Compounds

CI-1002 is unique due to its dual action as an anticholinesterase and muscarinic antagonist. Similar compounds include:

    Tacrine: An anticholinesterase used in the treatment of Alzheimer’s Disease.

    Donepezil: Another anticholinesterase used for Alzheimer’s Disease.

    Rivastigmine: A reversible cholinesterase inhibitor used in Alzheimer’s Disease.

CI-1002’s combination of anticholinesterase and muscarinic antagonist activities makes it a promising candidate for treating cognitive dysfunction with fewer side effects compared to other anticholinesterases .

Properties

CAS No.

149028-28-4

Molecular Formula

C13H14Cl2N2

Molecular Weight

269.17 g/mol

IUPAC Name

1,3-dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline

InChI

InChI=1S/C13H14Cl2N2/c14-9-6-11(15)10-8-17-5-3-1-2-4-13(17)16-12(10)7-9/h6-7H,1-5,8H2

InChI Key

WTPSHLVHJOJDIF-UHFFFAOYSA-N

SMILES

C1CCC2=NC3=C(CN2CC1)C(=CC(=C3)Cl)Cl

Canonical SMILES

C1CCC2=NC3=C(CN2CC1)C(=CC(=C3)Cl)Cl

Appearance

Solid powder

149028-28-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1,3-dichloro-6,7,8,9,10,12-hexahydroazepino(2,1-b)quinazoline
CI 1002
PD 142676
PD-142676

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
UNII-7U374ZW3YB
Reactant of Route 2
UNII-7U374ZW3YB

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.